molecular formula C4H6O6PS2+ B12577850 [(1,2-Dicarboxyethyl)sulfanyl](hydroxysulfanyl)oxophosphanium CAS No. 600173-23-7

[(1,2-Dicarboxyethyl)sulfanyl](hydroxysulfanyl)oxophosphanium

Katalognummer: B12577850
CAS-Nummer: 600173-23-7
Molekulargewicht: 245.2 g/mol
InChI-Schlüssel: NUUPXJVMWRHLRN-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,2-Dicarboxyethyl)sulfanyloxophosphanium is a complex organophosphorus compound characterized by the presence of carboxyethyl, sulfanyl, and hydroxysulfanyl groups attached to an oxophosphanium core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dicarboxyethyl)sulfanyloxophosphanium typically involves the reaction of suitable precursors under controlled conditions. One common method involves the nucleophilic addition of a carboxyethyl group to a sulfanyl-containing oxophosphanium precursor. This reaction is often carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic attack.

Industrial Production Methods

Industrial production of (1,2-Dicarboxyethyl)sulfanyloxophosphanium may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1,2-Dicarboxyethyl)sulfanyloxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxophosphanium group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the hydroxysulfanyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce phosphines.

Wissenschaftliche Forschungsanwendungen

(1,2-Dicarboxyethyl)sulfanyloxophosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which (1,2-Dicarboxyethyl)sulfanyloxophosphanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphonium: Shares similar structural features but differs in the specific arrangement of functional groups.

    N-(1,2-Dicarboxyethyl)chitosan: A polymeric compound with carboxyethyl groups, used in ion-exchange materials.

Uniqueness

(1,2-Dicarboxyethyl)sulfanyloxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

600173-23-7

Molekularformel

C4H6O6PS2+

Molekulargewicht

245.2 g/mol

IUPAC-Name

1,2-dicarboxyethylsulfanyl-hydroxysulfanyl-oxophosphanium

InChI

InChI=1S/C4H5O6PS2/c5-3(6)1-2(4(7)8)12-11(9)13-10/h2H,1H2,(H2-,5,6,7,8,10)/p+1

InChI-Schlüssel

NUUPXJVMWRHLRN-UHFFFAOYSA-O

Kanonische SMILES

C(C(C(=O)O)S[P+](=O)SO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.